An In-depth Technical Guide to 2-(5-methyl-1H-pyrazol-3-yl)acetic acid: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 2-(5-methyl-1H-pyrazol-3-yl)acetic acid: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a favored heterocycle in the design of therapeutic agents with diverse activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] Within this important class of compounds, 2-(5-methyl-1H-pyrazol-3-yl)acetic acid stands out as a versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its structure, properties, and synthesis, with a focus on its utility for researchers in drug discovery and organic synthesis.
Chemical Structure and Identification
2-(5-methyl-1H-pyrazol-3-yl)acetic acid is a disubstituted pyrazole derivative characterized by a methyl group at the 5-position and an acetic acid moiety at the 3-position of the pyrazole ring.
DOT Diagram of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid Structure
Caption: Chemical structure of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid.
| Identifier | Value | Source |
| IUPAC Name | 2-(5-methyl-1H-pyrazol-3-yl)acetic acid | N/A |
| CAS Number | 41669-06-1 | [4] |
| Molecular Formula | C₆H₈N₂O₂ | [5] |
| Molecular Weight | 140.14 g/mol | [4] |
| SMILES | CC1=CC(=NN1)CC(=O)O | [5] |
| InChI | InChI=1S/C6H8N2O2/c1-4-2-5(8-7-4)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10) | [5] |
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid is essential for its effective use in research and development.
Physicochemical Properties
| Property | Value | Notes | Source |
| Molecular Weight | 140.14 g/mol | Calculated | [4] |
| XlogP | 0.1 | Predicted | [5] |
| Melting Point | Not available | Experimental data not found. | N/A |
| pKa | Not available | Expected to be in the range of typical carboxylic acids (approx. 4-5). | N/A |
| Solubility | Not available | Expected to be soluble in polar organic solvents and aqueous bases. | N/A |
Spectroscopic Characterization
Detailed spectroscopic data for 2-(5-methyl-1H-pyrazol-3-yl)acetic acid is not extensively published. However, data for its methyl ester, methyl (3-methylpyrazol-5-yl)acetate, provides valuable insight into the expected spectral features.
¹H-NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the methyl group, the methylene protons of the acetic acid moiety, and the vinyl proton on the pyrazole ring. The NH proton of the pyrazole ring may appear as a broad singlet.
¹³C-NMR (Carbon NMR): The carbon NMR spectrum will provide signals for each of the six unique carbon atoms in the molecule, including the methyl carbon, the two carbons of the acetic acid group, and the three carbons of the pyrazole ring.
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band for the O-H stretch of the carboxylic acid group (typically around 2500-3300 cm⁻¹), a strong C=O stretch for the carbonyl group (around 1700-1725 cm⁻¹), and characteristic bands for the C=C and C-N stretching vibrations of the pyrazole ring.
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group. Predicted m/z values for various adducts have been calculated.[5]
Synthesis of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid
The synthesis of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid can be achieved through a multi-step process, with the key step being the formation of the pyrazole ring via a condensation reaction. A common and efficient method involves the reaction of a β-dicarbonyl compound with hydrazine.[6]
DOT Diagram of the Synthetic Workflow
Caption: A proposed two-step synthesis of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid.
Experimental Protocol
The following is a detailed, step-by-step methodology adapted from the synthesis of the corresponding methyl ester.
Step 1: Synthesis of Methyl (3-methylpyrazol-5-yl)acetate
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3,5-dioxohexanoate in glacial acetic acid.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetic acid under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield methyl (3-methylpyrazol-5-yl)acetate as a pale yellow oil.
Step 2: Hydrolysis to 2-(5-methyl-1H-pyrazol-3-yl)acetic acid
-
Reaction Setup: Dissolve the purified methyl (3-methylpyrazol-5-yl)acetate in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add a stoichiometric amount of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the solution.
-
Reaction: Stir the mixture at room temperature until the hydrolysis is complete, as monitored by TLC.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(5-methyl-1H-pyrazol-3-yl)acetic acid.
-
Purification: The final product can be further purified by recrystallization from an appropriate solvent system.
Applications in Drug Discovery and Organic Synthesis
While specific biological activities for 2-(5-methyl-1H-pyrazol-3-yl)acetic acid are not widely reported, its true value lies in its utility as a versatile chemical intermediate. The presence of both a reactive carboxylic acid group and a pharmacologically relevant pyrazole core makes it an attractive starting material for the synthesis of a wide range of more complex molecules with potential therapeutic applications.
The carboxylic acid moiety can be readily converted into a variety of functional groups, including esters, amides, and acid chlorides, allowing for its incorporation into larger molecular frameworks through standard coupling reactions. The pyrazole ring itself can also be further functionalized, providing additional avenues for structural diversification.
Given the broad spectrum of biological activities associated with pyrazole-containing compounds, derivatives of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid are promising candidates for screening in various therapeutic areas, including but not limited to:
-
Anti-inflammatory agents: The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial agents: Numerous pyrazole derivatives have demonstrated potent antibacterial and antifungal activities.[7]
-
Anticancer agents: The pyrazole nucleus has been incorporated into molecules targeting various cancer-related pathways.[8][9]
Safety, Handling, and Storage
Based on the hazard classifications for this compound and related structures, appropriate safety precautions should be taken when handling 2-(5-methyl-1H-pyrazol-3-yl)acetic acid.[10]
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration may be recommended.
Conclusion
2-(5-methyl-1H-pyrazol-3-yl)acetic acid is a valuable and versatile building block in the field of medicinal chemistry and organic synthesis. Its straightforward synthesis and the presence of multiple functionalization points make it an ideal starting material for the creation of novel compounds with potential therapeutic applications. While a complete experimental dataset for all of its physicochemical properties is not yet available, the information provided in this guide offers a solid foundation for researchers looking to utilize this important chemical intermediate in their work.
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Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. (2022). MDPI. [Link]
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